molecular formula C13H18ClNO2 B3421942 Radafaxine CAS No. 233600-52-7

Radafaxine

Cat. No.: B3421942
CAS No.: 233600-52-7
M. Wt: 255.74 g/mol
InChI Key: RCOBKSKAZMVBHT-TVQRCGJNSA-N
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Preparation Methods

Radafaxine is synthesized as an isolated isomer of hydroxybupropion, a potent metabolite of bupropion . The synthetic route involves the following steps:

Chemical Reactions Analysis

Radafaxine undergoes several types of chemical reactions:

Properties

IUPAC Name

(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOBKSKAZMVBHT-TVQRCGJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318447
Record name Radafaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192374-14-4, 233600-52-7
Record name Radafaxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192374-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Radafaxine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192374144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Radafaxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11790
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Radafaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name RADAFAXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q47741214K
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Radafaxine?

A1: this compound functions as a noradrenergic and dopaminergic reuptake inhibitor. [, ] This means it primarily acts within the central nervous system to increase the levels of norepinephrine and dopamine in synapses by blocking their reuptake into presynaptic neurons. []

Q2: How does the slow and long-lasting dopamine transporter blockade by this compound relate to its potential for abuse?

A2: Studies suggest that the slow and long-lasting dopamine transporter blockade exhibited by this compound in the human brain could be linked to a lower potential for abuse and reinforcing effects. [] This is in contrast to drugs with a rapid and short-acting dopamine transporter blockade, which are often associated with a higher risk of addiction.

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